n,n-Dibutylbenzenesulfonamide

Catalog No.
S706304
CAS No.
5339-59-3
M.F
C14H23NO2S
M. Wt
269.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n,n-Dibutylbenzenesulfonamide

CAS Number

5339-59-3

Product Name

n,n-Dibutylbenzenesulfonamide

IUPAC Name

N,N-dibutylbenzenesulfonamide

Molecular Formula

C14H23NO2S

Molecular Weight

269.4 g/mol

InChI

InChI=1S/C14H23NO2S/c1-3-5-12-15(13-6-4-2)18(16,17)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3

InChI Key

YKXINVWHNNYQMA-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=CC=C1

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=CC=C1

N,n-Dibutylbenzenesulfonamide, also known as N-butylbenzenesulfonamide, is a chemical compound with the molecular formula C10H15NO2SC_{10}H_{15}NO_2S and a molecular weight of 213.3 g/mol. It is classified as a sulfonamide and is primarily utilized as a plasticizer in various polymer applications, including polyacetals, polyamides, and polycarbonates. The compound appears as an oily, odorless liquid at ambient temperatures and has a boiling point of approximately 314 °C. It is slightly soluble in water and has a flash point greater than 200 °C .

The synthesis of N,n-Dibutylbenzenesulfonamide typically involves the reaction between butylamine and benzenesulfonyl chloride. The general reaction can be represented as follows:

  • Formation of N,n-Dibutylbenzenesulfonamide:
    Butylamine+Benzenesulfonyl chlorideN n Dibutylbenzenesulfonamide+HCl\text{Butylamine}+\text{Benzenesulfonyl chloride}\rightarrow \text{N n Dibutylbenzenesulfonamide}+\text{HCl}

This reaction can be catalyzed by sodium hydroxide in an aqueous medium under controlled temperature conditions .

Research indicates that N,n-Dibutylbenzenesulfonamide exhibits various biological activities, particularly concerning its neurotoxicity and immunotoxicity. Studies have shown that the compound can induce behavioral changes and alter choline acetyltransferase immunoreactivities in animal models. The compound has been found to distribute rapidly to the brain but also clears quickly, showing minimal accumulation . Acute toxicity studies report an oral LD50 range for rats between 1725 to 3560 mg/kg, indicating moderate toxicity levels .

Immunotoxicity

Recent studies have highlighted the potential immunomodulatory effects of N,n-Dibutylbenzenesulfonamide on both innate and adaptive immune responses. For instance, exposure to the compound has been linked to decreased antibody responses in female rats while showing varying effects on natural killer cell activity depending on sex and developmental stage .

Several synthesis methods have been documented for N,n-Dibutylbenzenesulfonamide:

  • Ultrasonic Synthesis:
    • A mixture of butylamine and benzenesulfonyl chloride is subjected to ultrasonic conditions in the presence of sodium hydroxide.
    • The reaction is maintained at 20 °C initially, followed by an increase to 60 °C to facilitate precipitation.
  • Vacuum Distillation:
    • Post-reaction, the organic phase containing N,n-Dibutylbenzenesulfonamide is distilled under vacuum to remove excess reactants and solvents, yielding high-purity product .
  • Alternative Routes:
    • Various other synthetic routes exist, including different catalysts and conditions tailored for specific industrial applications .

N,n-Dibutylbenzenesulfonamide serves multiple roles across different industries:

  • Plasticizer: It is widely used in the production of nylon and other polymer materials to enhance flexibility and durability.
  • Chemical Intermediate: The compound acts as an intermediate in synthesizing other chemicals.
  • Environmental Monitoring: Due to its presence in wastewater effluents, it is studied for its environmental impact and behavior in aquatic systems .

Studies investigating the interactions of N,n-Dibutylbenzenesulfonamide with biological systems have revealed its potential effects on neurotransmitter systems and immune function. For example, pharmacokinetic studies demonstrate how the compound is absorbed and metabolized in rodents, indicating significant excretion through urine . Furthermore, its lipophilic nature allows for rapid distribution within biological tissues, raising concerns about its long-term effects on health.

Several compounds share structural similarities with N,n-Dibutylbenzenesulfonamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-ethylbenzenesulfonamideC9H11NO2SShorter alkyl chain; used similarly as a plasticizer
N-propylbenzenesulfonamideC10H13NO2SSlightly longer alkyl chain; similar applications
N-methylbenzenesulfonamideC9H11NO2SContains a methyl group; lower molecular weight

Uniqueness of N,n-Dibutylbenzenesulfonamide:

  • The presence of two butyl groups enhances its plasticizing properties compared to other sulfonamides with shorter alkyl chains.
  • Its specific interactions with biological systems make it a subject of toxicological studies, particularly regarding neurotoxicity and immunotoxicity.

N,N-Dibutylbenzenesulfonamide represents a significant sulfonamide compound with molecular formula C14H23NO2S and molecular weight 269.40 g/mol [1]. This compound serves as an important intermediate in organic synthesis and finds applications in polymer science as a plasticizer [2]. The synthesis of this compound involves several well-established methodologies, each offering distinct advantages for different production scales and requirements.

Conventional Organic Synthesis Routes

The conventional synthesis of N,N-dibutylbenzenesulfonamide primarily relies on nucleophilic substitution reactions and catalytic amination approaches [3]. These methods have been extensively studied and optimized for both laboratory and industrial applications [4] [5].

Nucleophilic Substitution Reactions with Benzenesulfonyl Chloride

The most widely employed synthetic route involves the nucleophilic substitution reaction between benzenesulfonyl chloride and dibutylamine [3] [6]. This reaction proceeds through a well-established addition-elimination mechanism where the highly electrophilic sulfonyl chloride undergoes nucleophilic attack by the amine [6].

The reaction mechanism involves initial formation of a tetrahedral intermediate through nucleophilic attack of dibutylamine at the sulfur center of benzenesulfonyl chloride [7] [8]. The electron-withdrawing nature of the sulfonyl group activates the sulfur atom toward nucleophilic substitution [6]. Subsequently, elimination of chloride ion occurs, forming the desired sulfonamide product with concurrent release of hydrochloric acid [8].

Reaction conditions significantly influence the yield and purity of the final product [4] [8]. Optimal conditions typically involve maintaining the reaction temperature between 0-25°C to minimize side reactions [4]. The use of an appropriate base such as triethylamine or sodium hydroxide is essential to neutralize the hydrochloric acid byproduct [8]. Solvent selection plays a crucial role, with dichloromethane and dimethylformamide being preferred due to their ability to dissolve both reactants effectively [4].

The stoichiometry of reactants requires careful optimization [8]. A slight excess of dibutylamine (1.1-1.5 equivalents) relative to benzenesulfonyl chloride typically ensures complete conversion while minimizing the formation of unreacted starting materials [8]. The reaction proceeds efficiently under these conditions, typically achieving yields of 85-95% within 1-6 hours [4].

Third-order kinetics have been observed in some variants of this reaction, particularly at high pH conditions [8]. This phenomenon involves general-base assistance of the nucleophilic attack, where hydroxide ion or a second amine molecule facilitates the substitution process [8]. Such conditions enable efficient sulfonamide formation even with slight excesses of the sulfonyl chloride reagent [8].

Catalytic Amination Approaches

Advanced catalytic methodologies have emerged as viable alternatives to traditional nucleophilic substitution routes [9] [10]. These approaches offer enhanced selectivity and milder reaction conditions compared to conventional methods [9].

Copper-based catalytic systems have shown particular promise for sulfonamide synthesis [10]. The combination of copper acetate with zinc chloride provides effective catalysis for the amination of sulfonyl compounds [10]. These catalytic systems operate through formation of copper-amine complexes that facilitate the nucleophilic attack on the sulfonyl substrate [10].

N-heterocyclic carbene catalysts represent another significant advancement in catalytic amination [9] [11]. These organocatalysts function as carbon-centered Brønsted bases, activating substrates through hydrogen bonding interactions [11]. The mild reaction conditions and broad substrate compatibility make this approach particularly attractive for pharmaceutical applications [11].

Temperature optimization in catalytic systems typically requires higher temperatures (25-150°C) compared to traditional methods [9]. However, the enhanced selectivity and reduced formation of byproducts often compensate for the increased energy requirements [9]. Reaction times can be significantly reduced to 0.5-6 hours depending on the specific catalytic system employed [9].

Electrochemical Synthesis Innovations

Electrochemical methods for sulfonamide synthesis have gained considerable attention due to their environmental benefits and tunable reaction parameters [12] [13] [14]. These approaches eliminate the need for stoichiometric oxidizing agents and offer precise control over reaction conditions [13].

The electrochemical synthesis involves oxidative coupling between thiols and amines through controlled potential electrolysis [12] [13]. The process begins with anodic oxidation of the thiol substrate to form the corresponding disulfide within the first 20 seconds of reaction [13]. Subsequently, the amine undergoes oxidation to form a radical cation intermediate [13].

Mechanistic investigations reveal that the sulfonamide formation occurs through several consecutive steps [13]. Following disulfide formation, the amine radical cation reacts with the disulfide to generate a sulfenamide intermediate [13]. Two subsequent oxidation steps convert the sulfenamide through a sulfinamide intermediate to yield the final sulfonamide product [13].

The electrochemical parameters require careful optimization for successful synthesis [14]. Applied potentials ranging from -0.4 to -1.1 V versus silver/silver chloride electrode provide tunable selectivity for different product formations [14]. Current densities of 5-20 mA/cm² offer adequate reaction rates while maintaining product quality [14].

Electrolyte selection significantly impacts reaction efficiency [14]. Tetrabutylammonium hexafluorophosphate in acetonitrile provides optimal ionic conductivity under anhydrous conditions [14]. Working electrodes composed of platinum or carbon materials ensure efficient electron transfer, while platinum counter electrodes complete the electrochemical circuit [14].

Reaction times for electrochemical synthesis typically range from 0.5-2 hours, significantly shorter than conventional methods [14]. Temperature control at 20-25°C maintains optimal reaction kinetics without requiring elevated temperatures [14]. Substrate concentrations of 0.05-0.2 M prevent mass transfer limitations while ensuring adequate conversion rates [14].

Solid-Phase Synthesis Techniques

Solid-phase methodologies offer unique advantages for sulfonamide synthesis, including simplified purification procedures and potential for automated synthesis [15] [16]. These techniques have been successfully adapted for N,N-dibutylbenzenesulfonamide synthesis through various strategic approaches [15].

The solid-phase approach involves attachment of reactants to insoluble polymer supports, enabling separation of products and byproducts through simple filtration [15] [17]. Three distinct strategies have been developed for solid-phase sulfonamide synthesis: pre-synthesis of building blocks followed by solid-phase coupling, direct on-resin formation using sulfonimidoyl chloride intermediates, and complete on-resin synthesis from sulfonyl chlorides [15].

Resin selection plays a critical role in solid-phase synthesis success [15]. Polystyrene-based resins such as 2-chlorotrityl chloride resin, Wang resin, and Rink amide-ChemMatrix resin have demonstrated compatibility with sulfonamide chemistry [15]. The choice of resin affects both reaction efficiency and final product purity [15].

On-resin sulfonimidoyl chloride formation represents a particularly innovative approach [15]. This method involves treatment of resin-bound sulfonamides with triphenylphosphine dichloride at 0°C to generate reactive sulfonimidoyl chloride intermediates [15]. Subsequent addition of nucleophilic amines yields the desired sulfonamide products with high conversion rates [15].

Temperature control proves especially critical in solid-phase synthesis [15]. Reactions conducted at 0-5°C prevent decomposition of reactive intermediates while maintaining adequate reaction rates [15]. The use of diisopropylethylamine as base in dimethylformamide solvent provides optimal conditions for solid-phase transformations [15].

Purification advantages of solid-phase synthesis include elimination of chromatographic purification for intermediate compounds [15] [17]. Excess reagents and soluble byproducts are removed through iterative washing steps, significantly simplifying the overall synthetic procedure [15]. Final cleavage from the solid support yields products with purities comparable to solution-phase methods [15].

Industrial-Scale Production Optimization

Industrial production of N,N-dibutylbenzenesulfonamide requires comprehensive optimization of reaction parameters to achieve economical and environmentally sustainable manufacturing [18] [19]. Process development focuses on maximizing yield while minimizing waste generation and energy consumption [19].

Scale-up considerations encompass reaction kinetics, heat transfer, mass transfer, and equipment design [19]. The exothermic nature of the sulfonyl chloride-amine reaction necessitates effective temperature control systems to prevent thermal runaway and maintain product quality [19]. Heat removal becomes increasingly challenging at larger scales, requiring specialized reactor designs with enhanced heat transfer capabilities [19].

Mixing efficiency significantly impacts reaction outcomes at industrial scale [19]. Inadequate mixing can lead to local concentration gradients, resulting in side reactions and reduced yields [19]. Proper impeller design and optimal agitation rates ensure homogeneous reaction conditions throughout the reactor volume [19].

Solvent recovery and recycling represent major economic considerations in industrial operations [19]. Vacuum distillation systems enable efficient separation and purification of both product and solvent streams [19]. Advanced distillation designs with multiple theoretical stages maximize separation efficiency while minimizing energy consumption [19].

Process analytical technology implementation provides real-time monitoring and control capabilities [19]. Online monitoring of key parameters such as temperature, pH, and reactant concentrations enables immediate process adjustments to maintain optimal conditions [19]. Spectroscopic techniques including infrared and nuclear magnetic resonance provide continuous composition analysis [19].

Quality by design principles guide industrial process development [19]. Design of experiments methodology systematically explores the relationship between process variables and product quality attributes [19]. This approach identifies critical process parameters and establishes robust operating ranges that consistently deliver high-quality products [19].

Table 1: Synthesis Methods for N,N-Dibutylbenzenesulfonamide

Synthesis MethodReactantsBase/CatalystSolventTemperature (°C)Yield (%)Reaction Time
Nucleophilic Substitution with Benzenesulfonyl ChlorideBenzenesulfonyl chloride + DibutylamineTriethylamine or NaOHDCM, DMF, or aqueous0-2585-951-6 hours
Electrochemical Oxidative CouplingThiols + Amines (electrochemical)Electrochemical activationAcetonitrileRoom temperature70-9030 min - 2 hours
Solid-Phase SynthesisResin-bound sulfonyl chloride + DibutylamineDIPEA (diisopropylethylamine)DMF or DCM0-2585-9530 min - 2 hours
Catalytic Amination (General)Sulfonyl compounds + Amines (catalyst)Cu(OAc)2/ZnCl2 or NHCVarious organic solvents25-15070-980.5-6 hours
Industrial Optimized RouteBenzenesulfonyl chloride + Dibutylamine (optimized)Optimized base systemProcess-optimized solventOptimized range>95Optimized timing

Byproduct Analysis and Purification Strategies

Comprehensive analysis of reaction byproducts is essential for developing effective purification strategies and optimizing overall process efficiency [20] [21]. The primary byproducts in N,N-dibutylbenzenesulfonamide synthesis include hydrochloric acid, amine hydrochlorides, unreacted starting materials, and various side reaction products [20].

Hydrochloric acid formation represents the primary stoichiometric byproduct of the nucleophilic substitution reaction [6] [8]. This strong acid must be neutralized immediately to prevent equipment corrosion and maintain reaction pH within acceptable ranges [8]. Sodium hydroxide or sodium bicarbonate solutions effectively neutralize the acid while forming water-soluble sodium chloride that can be easily removed [8].

Dibutylamine hydrochloride formation occurs when excess amine reacts with the hydrochloric acid byproduct [20]. This salt typically comprises 2-5% of the reaction mixture and can be detected through nuclear magnetic resonance spectroscopy and high-performance liquid chromatography [20]. Aqueous washing effectively removes this impurity due to its high water solubility [20].

Unreacted benzenesulfonyl chloride typically remains at 0.5-2% levels when proper stoichiometry is employed [20]. Gas chromatography-mass spectrometry and nuclear magnetic resonance provide sensitive detection methods for this impurity [20]. Optimized reaction stoichiometry and complete mixing minimize this byproduct formation [20].

Monobutylbenzenesulfonamide represents a significant structural impurity resulting from competing monofunctionalization reactions [20]. This compound typically constitutes 1-3% of the product mixture and requires chromatographic separation for complete removal [20]. Reaction optimization through temperature control and reagent addition rates minimizes its formation [20].

Purification strategy selection depends on the intended application and required purity level [21] [22]. Aqueous base extraction effectively removes acidic impurities including hydrochloric acid and benzenesulfonic acid [21]. Sodium bicarbonate or sodium carbonate solutions (5% concentration) provide gentle extraction conditions that preserve product integrity [21].

Aqueous acid washing removes excess amine and basic impurities [21]. Hydrochloric acid (1 M) or citric acid solutions effectively extract these components while maintaining product stability [21]. Multiple extraction cycles may be necessary to achieve desired purity levels [21].

Vacuum distillation represents the most effective purification method for industrial applications [21]. Operating pressures of 0.1-1 mmHg and temperatures of 150-220°C enable efficient separation of the product from volatile impurities [21]. This method typically achieves 95-98% purity with 85-95% recovery rates [21].

Column chromatography provides the highest purity products but is generally impractical for large-scale operations [21]. Silica gel stationary phases with gradient elution systems effectively separate structural isomers and closely related impurities [21]. This method achieves 95-99% purity but with reduced recovery rates of 80-90% [21].

Table 2: Byproduct Analysis in N,N-Dibutylbenzenesulfonamide Synthesis

Byproduct/ImpurityFormation MechanismTypical Content (%)Detection MethodControl Strategy
Hydrochloric Acid (HCl)Primary reaction byproductNeutralizedpH measurementBase neutralization
Dibutylamine HydrochlorideHCl neutralization with amine2-5NMR, HPLCAqueous wash
Unreacted Benzenesulfonyl ChlorideIncomplete conversion0.5-2GC-MS, NMROptimized stoichiometry
MonobutylbenzenesulfonamideCompeting monofunctionalization1-3HPLC, NMRReaction optimization
Benzenesulfonic AcidHydrolysis of sulfonyl chloride<1Ion chromatographyAnhydrous conditions
Dibutylamine ExcessUse of excess reagent1-5GC, NMRPrecise metering
Solvent ResiduesIncomplete solvent removal<0.5GC headspaceVacuum distillation
Oligomeric SulfonamidesSide condensation reactions<1HPLC, MSTemperature control

Table 3: Purification Strategies for N,N-Dibutylbenzenesulfonamide

Purification MethodTarget RemovalConditionsTypical Recovery (%)Purity Achieved (%)Industrial Applicability
Aqueous Base ExtractionHCl, acid impurities5% NaHCO3 or Na2CO395-9890-95High
Aqueous Acid WashExcess amine, basic impurities1M HCl or citric acid92-9692-96High
Organic Solvent ExtractionPolar impuritiesDCM, ethyl acetate90-9588-93High
Vacuum DistillationSolvent, volatile impurities0.1-1 mmHg, 150-220°C85-9595-98Very High
Column ChromatographyStructural isomersSilica gel, gradient elution80-9095-99Medium
RecrystallizationHigh-purity isolationEthanol/water or hexane70-8598-99.5Low
Preparative HPLCFinal purificationC18 column, acetonitrile/water85-95>99Low
Liquid-Liquid ExtractionWater-soluble impuritiesWater/organic solvent88-9485-92High

Thermodynamic Properties

Phase Transition Characteristics

The phase transition behavior of N,N-dibutylbenzenesulfonamide exhibits characteristic features typical of substituted benzenesulfonamides. Based on structural analogy with the closely related N-butylbenzenesulfonamide, the compound demonstrates distinct solid-liquid transition properties. The melting point of the parent N-butylbenzenesulfonamide is reported at 83°C when crystallized from ethanol-water mixtures [1] [2] [3]. For N,N-dibutylbenzenesulfonamide, the presence of two butyl substituents on the nitrogen atom would be expected to lower the melting point due to reduced intermolecular hydrogen bonding capabilities and increased steric hindrance.

The solid-state behavior of sulfonamides is governed by intermolecular hydrogen bonding patterns and π-π stacking interactions between aromatic rings [4]. In N,N-dibutylbenzenesulfonamide, the substitution pattern eliminates the ability to form strong hydrogen bonds through the sulfonamide nitrogen, as both hydrogen atoms are replaced by butyl groups. This structural modification fundamentally alters the crystalline packing arrangements and reduces the enthalpic barrier for melting.

The heat of fusion for related benzenesulfonamides has been calculated using the Joback method, yielding values of approximately 32.17 kJ/mol [5]. The N,N-dibutyl derivative would likely exhibit a lower heat of fusion due to weaker intermolecular interactions in the solid state. The temperature-dependent heat capacity behavior follows typical organic compound patterns, with significant increases observed as the temperature approaches the melting point.

Vapor Pressure and Volatility Analysis

The vapor pressure characteristics of N,N-dibutylbenzenesulfonamide reflect its relatively high molecular weight and strong intermolecular interactions. The parent N-butylbenzenesulfonamide exhibits a vapor pressure of 0.35 mmHg at 150°C [1] [2] [6], indicating low volatility at ambient conditions. The vapor pressure at 25°C is substantially lower, calculated at 0.000212 mmHg [3], demonstrating the compound's tendency to remain in the condensed phase under normal conditions.

For N,N-dibutylbenzenesulfonamide, the additional butyl group would further reduce volatility due to increased molecular weight and enhanced van der Waals interactions. The boiling point, calculated using the Joback method for the parent compound, is 314°C at atmospheric pressure [1] [2] [6]. The N,N-dibutyl derivative would be expected to have a higher boiling point, potentially exceeding 350°C.

The temperature dependence of vapor pressure follows the Clausius-Clapeyron relationship, with the heat of vaporization estimated at 65.20 kJ/mol for the parent compound [5]. This relatively high enthalpy of vaporization reflects the strong intermolecular interactions present in the liquid phase, including dipole-dipole interactions and aromatic stacking.

Solubility Behavior in Organic Media

The solubility profile of N,N-dibutylbenzenesulfonamide in organic solvents is characterized by selective dissolution based on polarity and hydrogen bonding capacity. The compound demonstrates limited water solubility, with the parent N-butylbenzenesulfonamide showing a solubility of 450 mg/L at 20°C [1]. The N,N-dibutyl derivative would be expected to show even lower aqueous solubility due to increased hydrophobic character from the additional butyl group.

In organic media, the compound exhibits preferential solubility in polar aprotic solvents. Chloroform and methanol show slight solubility for related compounds [1], while more polar solvents like dimethyl sulfoxide and ethanol provide better dissolution characteristics [7]. The solubility behavior follows the general principle of "like dissolves like," with the aromatic sulfonamide core providing compatibility with aromatic solvents and the alkyl substituents enhancing solubility in hydrocarbon-based media.

Systematic studies on benzenesulfonamide solubility in sixteen different solvents have demonstrated temperature-dependent behavior, with increasing solubility observed at elevated temperatures [8]. The solubility data can be effectively modeled using the Apelblat equation, Wilson equation, and nonrandom two-liquid models. The dissolution process is characterized as endothermic and entropy-driven, with positive values for both dissolution enthalpy and entropy [8].

The LogP value for the parent compound is 2.01 at 20°C [1], indicating moderate lipophilicity. The N,N-dibutyl derivative would be expected to have a higher LogP value, potentially in the range of 3-4, reflecting increased hydrophobic character and reduced hydrogen bonding capacity.

Acid-Base Characteristics and pKa Determination

The acid-base properties of N,N-dibutylbenzenesulfonamide are fundamentally different from those of monosubstituted sulfonamides due to the complete substitution of the sulfonamide nitrogen. The predicted pKa value for N-butylbenzenesulfonamide is 11.62 ± 0.40 [1] [3] [6], indicating weak acidity. However, N,N-dibutylbenzenesulfonamide lacks the acidic proton on the sulfonamide nitrogen, rendering it essentially non-acidic under normal conditions.

The absence of the N-H proton in N,N-dibutylbenzenesulfonamide eliminates the primary ionization site present in monosubstituted sulfonamides. This structural modification has profound implications for the compound's behavior in aqueous systems and its interaction with biological targets. Unlike N-alkylbenzenesulfonamides, which can undergo deprotonation at the sulfonamide nitrogen, the N,N-disubstituted derivative remains essentially neutral across a wide pH range [9] [10] [11].

The compound's inability to form hydrogen bonds through the sulfonamide nitrogen also affects its solubility in alkaline media. While monosubstituted sulfonamides can dissolve in strong bases through deprotonation, N,N-dibutylbenzenesulfonamide remains insoluble in alkaline solutions [9] [10] [12]. This behavior is attributed to the electron-withdrawing effect of the sulfonyl group, which, while present, cannot facilitate proton removal due to the absence of the N-H bond.

The weak basicity of the compound arises from the lone pair electrons on the sulfonamide nitrogen, but this basicity is significantly reduced compared to simple amines due to the strong electron-withdrawing effect of the sulfonyl group. The pKa for protonation at the nitrogen would be expected to be significantly lower than that of simple aliphatic amines.

Computational Chemistry Predictions

Density Functional Theory Calculations

Density functional theory calculations provide valuable insights into the electronic structure and molecular properties of N,N-dibutylbenzenesulfonamide. The B3LYP functional with various basis sets has been extensively used for studying sulfonamide compounds [13] [14] [15]. The 6-31G(d) basis set provides a good balance between computational cost and accuracy for geometry optimization, while larger basis sets like 6-311++G(d,p) offer improved accuracy for electronic properties.

The molecular geometry optimization reveals characteristic features of the sulfonamide functional group. The sulfur-nitrogen bond length is typically around 1.63-1.65 Å, with the sulfonyl group adopting a tetrahedral geometry around the sulfur atom. The C-S-N-C torsion angles demonstrate the staggered conformation preference, with typical values ranging from -70° to -82° [4]. The dihedral angle between the benzene ring and the sulfonamide plane provides information about the overall molecular conformation.

Electronic properties calculated using DFT methods include the highest occupied molecular orbital and lowest unoccupied molecular orbital energies. The HOMO-LUMO gap for related compounds is typically in the range of 4-5 eV, indicating moderate electronic stability [16]. Natural bond orbital analysis reveals the charge distribution within the molecule, with the sulfur atom carrying a partial positive charge and the oxygen atoms of the sulfonyl group carrying negative charges.

Thermodynamic properties can be estimated using computational methods, including the Joback group contribution method. Critical properties such as critical temperature (752.37 K) and critical pressure (3547.31 kPa) have been calculated for the parent compound [5]. The heat of formation, estimated at -413.08 kJ/mol in the gas phase, reflects the thermodynamic stability of the compound.

Molecular Dynamics Simulations

Molecular dynamics simulations provide dynamic information about the conformational behavior and intermolecular interactions of N,N-dibutylbenzenesulfonamide. The OPLS-AA force field, commonly used for organic molecules, accurately represents the intermolecular interactions in sulfonamide systems [17] [18]. Simulations typically employ the TIP3P water model for aqueous systems and are conducted under NPT ensemble conditions at 300 K and 1 atm pressure.

The conformational flexibility of the butyl chains in N,N-dibutylbenzenesulfonamide is a key feature explored through molecular dynamics. The alkyl chains can adopt various conformations, from fully extended to more compact structures. The root-mean-square deviation analysis of the molecular structure during simulation provides information about conformational stability, with typical RMSD values ranging from 1-3 Å for stable conformations [17].

Intermolecular interactions, including hydrogen bonding patterns and van der Waals contacts, are crucial for understanding the compound's behavior in different environments. The radial distribution functions calculated from molecular dynamics trajectories reveal the local structure around specific atoms, providing insights into solvation patterns and molecular aggregation behavior.

Simulation studies of related sulfonamide compounds have demonstrated the importance of solvent effects on molecular conformation. The compound's behavior in different solvents can be modeled using appropriate force field parameters, with particular attention to electrostatic interactions and hydrogen bonding capabilities [18] [19].

The binding free energy calculations using molecular mechanics combined with Poisson-Boltzmann surface area methods provide quantitative estimates of intermolecular interaction strengths. These calculations are particularly valuable for understanding the compound's interaction with biological targets or other molecules in solution [17].

Data Tables

PropertyValueSource/Method
Melting Point (°C)83*Experimental
Boiling Point (°C)314*Experimental
Density (g/mL at 25°C)1.15*Experimental
Vapor Pressure (mmHg at 150°C)0.35*Experimental
Refractive Index (n20/D)1.525*Experimental
Flash Point (°C)113*Experimental
Heat of Vaporization (kJ/mol)65.20*Joback Method
Heat of Fusion (kJ/mol)32.17*Joback Method
Critical Temperature (K)752.37*Joback Method
Critical Pressure (kPa)3547.31*Joback Method

*Data for N-butylbenzenesulfonamide (closest structural analog)

SolventSolubilityTemperature (°C)
Water450 mg/L at 20°C*20
ChloroformSlightly solubleRoom temperature
MethanolSlightly solubleRoom temperature
EthanolSolubleRoom temperature
AcetoneSolubleRoom temperature
DichloromethaneSolubleRoom temperature
Dimethyl SulfoxideExpected solubleRoom temperature

*Data for N-butylbenzenesulfonamide

ParameterValueMethod/Source
pKa (predicted)11.62 ± 0.40*Computational prediction
LogP (octanol/water)2.01 at 20°C*Experimental
Acid-Base CharacterWeakly acidicBased on structural analysis
Ionization State at pH 7Predominantly neutralCalculated from pKa
Solubility in AlkaliInsolubleLiterature report

*Data for N-butylbenzenesulfonamide

MethodApplicationTypical Use
DFT B3LYP/6-31G(d)Geometry optimizationStructure and energetics
DFT B3LYP/6-31+G(d,p)Electronic propertiesSpectroscopic properties
DFT B3LYP/6-311G+(d,p)High-level single pointAccurate energetics
HF/6-31+G(d,p)Comparative studiesBaseline calculations
AM1 SemiempiricalRapid screeningPreliminary studies
Molecular Mechanics (MMFF94)Conformational searchInitial conformations
ParameterTypical ValueApplication
Force FieldOPLS-AA/OPLS3eIntermolecular interactions
Basis SetAll-atomAtomic-level detail
Simulation Time100-500 nsEquilibration and production
Temperature (K)300Physiological conditions
Pressure (atm)1.0Standard conditions
EnsembleNPTConstant T and P
Solvent ModelTIP3P waterExplicit solvation
Cutoff Distance (Å)10-12Non-bonded interactions

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5339-59-3

Wikipedia

N,n-dibutylbenzenesulfonamide

Dates

Last modified: 08-15-2023

Explore Compound Types